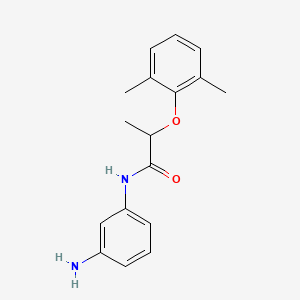

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

Description

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is an aromatic amide derivative featuring a propanamide backbone substituted with a 2,6-dimethylphenoxy group and a 3-aminophenyl moiety. The meta-aminophenyl substitution distinguishes it from ortho- or para-substituted analogs, which may influence receptor binding or metabolic stability .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)16(11)21-13(3)17(20)19-15-9-5-8-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLMKDVQQOZISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Amide Formation via Activated Esters

One robust approach involves first synthesizing the ester derivative of 2-(2,6-dimethylphenoxy)-propanoic acid, followed by conversion to the amide with 3-aminophenylamine.

Esterification Step: Hydroxypivalic acid derivatives (analogous to 2,2-dimethylpropanoic acid) are esterified using alcohols (methanol, ethanol, isopropanol) under acid catalysis (e.g., sulfuric acid) with reflux conditions to yield methyl, ethyl, or isopropyl esters with yields ranging from 70% to 75% and purity above 99% by GC analysis.

Ammonolysis Step: The ester is then reacted with aqueous ammonia (28%) under reflux (6–8 hours) to convert the ester into the corresponding amide. Yields for this step vary between 54.7% and 80%, depending on the ester used and reaction conditions.

This method is exemplified in the preparation of 3-amino-2,2-dimethylpropanamide, which is structurally related to the propanamide moiety in the target compound. The process involves three main steps: esterification, protection (if necessary), and ammonolysis to yield the amide.

Amide Bond Formation via Carbodiimide Coupling Agents

Another widely used method for amide synthesis is the coupling of carboxylic acids with amines using carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The carboxylic acid derivative of 2-(2,6-dimethylphenoxy)-propanoic acid is activated by reaction with N-hydroxysuccinimide (NHS) and DCC in dry acetonitrile at low temperature (0 °C) followed by stirring at room temperature for 12 hours.

The activated ester intermediate is then reacted with 3-aminophenylamine to form the amide bond, yielding N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide after purification.

This method offers high selectivity and good yields, with the advantage of mild reaction conditions and compatibility with various functional groups.

Direct Amidation from Carboxylic Acids

Recent advances have demonstrated direct amidation of carboxylic acids with amines under neat or solvent-free conditions, often catalyzed by coupling agents or under microwave irradiation.

For example, direct amidation can be performed by mixing the carboxylic acid and amine with a catalytic amount of coupling reagent or under thermal conditions, sometimes in the presence of surfactants or green solvents to enhance reaction rates and yields.

This approach reduces the number of steps and avoids the need for pre-activation of the acid, improving atom economy and reducing waste.

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification + Ammonolysis | Hydroxypivalic acid + alcohol + acid catalyst; NH3 (28%), reflux | 54.7–80 | >99 (GC) | Simple, scalable | Longer reaction times, multiple steps |

| Carbodiimide Coupling (DCC/NHS) | Carboxylic acid + NHS + DCC + amine, 0 °C to RT | High (70–90) | High | Mild conditions, high selectivity | Requires removal of urea byproducts |

| Direct Amidation | Carboxylic acid + amine + catalyst/heat | Moderate to high | Variable | Fewer steps, greener chemistry | May require optimization for each substrate |

The esterification step is critical for obtaining high purity intermediates; choice of alcohol and acid catalyst affects yield and reaction time.

Protection of amino groups (e.g., carbobenzoxy protection) may be necessary in complex syntheses to prevent side reactions, but adds steps and requires deprotection.

Carbodiimide coupling is widely used due to its efficiency but requires careful removal of dicyclohexylurea byproducts to avoid contamination.

Direct amidation methods are gaining attention for their environmental benefits and operational simplicity but may need surfactants or additives to improve solubility and reaction rates.

Reaction monitoring by GC, TLC, and NMR spectroscopy is essential to optimize reaction times and confirm completion.

The preparation of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can be effectively achieved through multiple synthetic routes. The choice of method depends on the scale, available reagents, and desired purity. Esterification followed by ammonolysis offers a straightforward approach, while carbodiimide-mediated coupling provides high selectivity and yields. Emerging direct amidation techniques promise greener and more efficient syntheses. Careful optimization of reaction conditions and purification steps is essential to obtain high-quality product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing new compounds with desired properties.

2. Biological Applications

- Enzyme Interaction Studies : The compound has been investigated as a biochemical probe to study enzyme interactions. Its amine group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : Given its structural characteristics, it may interact with neurotransmitter receptors, which could have implications for neurological research.

3. Medical Applications

- Anti-inflammatory Properties : Preliminary studies suggest that N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide exhibits anti-inflammatory effects. This makes it a candidate for developing treatments for inflammatory diseases.

- Anticancer Potential : Research has shown that the compound can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer cells. In vitro studies demonstrated significant cytotoxicity against these cells, indicating its potential as an anticancer agent.

Anticancer Activity

A notable study evaluated the effects of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide on different cancer cell lines. The results indicated that the compound induced apoptosis and autophagy in both sensitive and resistant cancer models. Specifically, it showed high potency against melanoma and chronic myeloid leukemia (CML) cell lines, leading to significant tumor growth reduction in xenograft models.

Neuropharmacological Evaluation

Research on structurally similar compounds has indicated varying degrees of acetylcholinesterase (AChE) inhibition. While direct data on N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is limited, its analogs suggest potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data

Toxicity Profile

The compound is reported to exhibit lower toxicity than Chloroquine in preliminary studies, though direct comparative data with other phenoxyacetamides are lacking .

Biological Activity

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O2

- Molecular Weight : Approximately 284.36 g/mol

- CAS Number : 953756-73-5

The compound features an amino group and a phenoxy moiety, which are critical for its biological interactions. The presence of methyl groups on the phenyl ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research indicates that N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide exhibits anticancer activity . Molecular docking studies have shown that this compound can effectively bind to various receptors involved in cancer progression, such as vascular endothelial growth factor receptors (VEGFRs). These interactions may inhibit tumor angiogenesis, which is crucial for tumor growth and metastasis.

Anticonvulsant Effects

In addition to its anticancer properties, the compound has been investigated for its anticonvulsant mechanisms . Preliminary studies suggest that it may modulate neurotransmitter systems, contributing to its potential use in treating epilepsy and other neurological disorders.

The mechanism of action involves the interaction of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide with specific molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, while the phenoxy group enhances lipophilicity.

- Receptor Binding : The compound's structure allows it to modulate the activity of various receptors involved in critical biological pathways.

Study 1: Anticancer Activity

A study conducted using in vitro assays demonstrated that N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide significantly inhibited the proliferation of cancer cell lines. The IC50 values were determined through dose-response curves, indicating effective cytotoxicity at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| HeLa (Cervical) | 12.3 |

| A549 (Lung) | 18.7 |

Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant effects, the compound was tested in animal models for seizure resistance. Results indicated a significant increase in seizure threshold compared to control groups.

Applications in Medicinal Chemistry

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is being explored for various applications:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide?

- Answer : The synthesis typically involves multi-step routes:

- Step 1 : Alkylation of 2,6-dimethylphenol with a propanamide precursor (e.g., bromopropionyl chloride) under basic conditions to form the phenoxy-propanamide intermediate .

- Step 2 : Introduction of the 3-aminophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .

- Step 3 : Purification via column chromatography or recrystallization, with yield optimization dependent on reaction temperature and solvent polarity .

- Key Challenge : Minimizing steric hindrance from the 2,6-dimethylphenoxy group during coupling reactions .

Q. How is the structural identity of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide confirmed in experimental settings?

- Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (e.g., 2,6-dimethylphenoxy substituents) and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for : 284.15 g/mol) .

- X-ray Crystallography (if crystals are obtainable): Resolve stereochemical ambiguities and validate bond angles .

Q. What preliminary biological screening models are recommended for assessing this compound's activity?

- Answer : Prioritize assays aligned with structural analogs:

- Neuroprotection : Measure dopamine/serotonin modulation in neuronal cell lines (e.g., SH-SY5Y) via HPLC, referencing similar phenoxy-propanamide derivatives .

- Anticonvulsant Activity : Use maximal electroshock seizure (MES) tests in rodent models, as seen in related N-(phenoxy)alkyl compounds .

- Cytotoxicity Screening : Evaluate IC values in cancer cell lines (e.g., HepG2) to rule out non-specific toxicity .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide?

- Answer :

- Stereoisomer Separation : Use chiral HPLC (e.g., Chiralpak® OD column) with methanol/CO mobile phases to isolate enantiomers .

- Activity Comparison : Test isolated (R)- and (S)-enantiomers in receptor-binding assays (e.g., GPCR targets). For example, (S)-configured analogs of similar compounds show enhanced neuroprotective effects due to spatial alignment with binding pockets .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

- Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on torsional angles of the 2,6-dimethylphenoxy group and amide bond geometry .

- Powder XRD : Assess polymorphism in bulk samples, critical for reproducibility in pharmacological studies .

Q. How can structure-activity relationship (SAR) studies optimize N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide for target selectivity?

- Answer :

- Modify Substituents : Replace the 3-aminophenyl group with electron-deficient aryl rings to enhance binding to enzymes like ACAT1 (see IC trends in SA 58-035 analogs) .

- Probing Steric Effects : Introduce bulkier substituents at the para-position of the phenoxy group to evaluate steric clashes in receptor docking simulations .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line viability, solvent used) across studies. For example, discrepancies in neuroprotection may arise from differences in dopamine quantification methods (HPLC vs. ELISA) .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., OECD guidelines) to isolate confounding variables .

Q. What strategies improve synthetic yield while maintaining enantiomeric purity?

- Answer :

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to enhance enantioselectivity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side-product formation .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (e.g., bond lengths) with computational models (DFT calculations) to validate structural hypotheses .

- Biological Replicates : Use ≥3 replicates in in vitro assays to account for variability, with statistical significance assessed via ANOVA (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.